molecular formula C28H34N6O3 B11437989 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11437989
M. Wt: 502.6 g/mol
InChI Key: RBRAHDXZMMVOLN-UHFFFAOYSA-N
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Description

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 1,3-dimethylpurine core substituted with a 3-hydroxypropyl group at position 7 and a 4-benzhydrylpiperazine moiety at position 6.

Properties

Molecular Formula

C28H34N6O3

Molecular Weight

502.6 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C28H34N6O3/c1-30-26-25(27(36)31(2)28(30)37)34(14-9-19-35)23(29-26)20-32-15-17-33(18-16-32)24(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,24,35H,9,14-20H2,1-2H3

InChI Key

RBRAHDXZMMVOLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the benzhydrylpiperazine intermediate. This intermediate is then reacted with a purine derivative under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethylpurine-2,6-dione (Compound 2, )

  • Key Substituents: 4-(2-phenoxyethyl)piperazine, 2-hydroxypropyl.
  • Biological Activity: Exhibits prophylactic antiarrhythmic activity (LD50/ED50 = 54.9). Hypotensive effects observed in 8-benzylamino and 8-(pyridin-2-yl-methylamino) derivatives. Weak α1- and α2-adrenoreceptor affinity (Ki = 0.225–1.400 µM and 0.152–4.299 µM, respectively).

Boehringer Ingelheim PDK1 Inhibitors ()

  • Key Substituents : Purine core with varied piperazine and alkyl groups.
  • Biological Activity :
    • PDK1 and IRAK-1/4 inhibition (IC50 = 0.1–100 nM).
    • Lower potency against off-target kinases (IC50 = 0.1–10 µM).

8-[(4-Ethylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-1,3-dimethylpurine-2,6-dione ()

  • Key Substituents : 4-ethylpiperazine, 3-phenylpropyl.
  • Biological Activity: Not explicitly described, but structural similarity suggests possible cardiovascular or neurological applications.
  • Comparison : Replacement of ethyl with benzhydryl in the target compound may improve CNS penetration due to increased hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 2 () PDK1 Inhibitors ()
Core Structure Purine-2,6-dione Purine-2,6-dione Purine derivatives
Position 7 Substituent 3-hydroxypropyl 2-hydroxy-3-piperazinylpropyl Varied alkyl/aryl groups
Position 8 Substituent 4-benzhydrylpiperazinylmethyl 4-(2-phenoxyethyl)piperazinyl Piperazine derivatives
Key Biological Targets Hypothetical: α-adrenoreceptors, kinases α-Adrenoreceptors, antiarrhythmic PDK1, IRAK-1/4
Potency (IC50/Ki) N/A Ki = 0.225–1.400 µM (α1) IC50 = 0.1–100 nM (PDK1)

Key Research Findings

Piperazine Moieties: Piperazine substitutions (e.g., benzhydryl, phenoxyethyl) in purine derivatives correlate with improved receptor binding and selectivity, as seen in antiarrhythmic and adrenoreceptor-active compounds .

Hydroxypropyl Chains : The 3-hydroxypropyl group enhances solubility and may facilitate interactions with polar receptor domains, as observed in cardiovascular-active analogs .

Benzhydryl vs.

Notes

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; further in vitro and in vivo studies are required.

Structural Optimization : Modifications to the benzhydryl group (e.g., halogenation) could balance lipophilicity and solubility for enhanced efficacy .

Biological Activity

The compound 8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₂₃H₃₃N₅O₃
  • Molecular Weight : 405.55 g/mol

The compound exhibits a range of biological activities primarily attributed to its interaction with various receptors and enzymes:

  • Adenosine Receptor Modulation : The compound acts as an agonist for adenosine receptors, which play critical roles in various physiological processes including inflammation and immune response.
  • Inhibition of Phosphodiesterases : It may inhibit specific phosphodiesterases, leading to increased intracellular cAMP levels, which can modulate cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that the compound possesses significant anti-inflammatory properties. It has been shown to:

  • Reduce Cytokine Production : In vitro studies demonstrate a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS) .
Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15050
IL-620070

Hypouricemic Activity

The compound has also been investigated for its potential hypouricemic effects:

  • Uric Acid Reduction : Animal studies suggest that it can lower serum uric acid levels, which is beneficial in conditions like gout. This effect is mediated through the inhibition of xanthine oxidase (XOD), an enzyme involved in uric acid production .

Case Studies

  • In Vivo Studies on Gout Models :
    • Objective : To evaluate the efficacy of the compound in reducing hyperuricemia.
    • Method : Mice were administered varying doses of the compound.
    • Results : A significant reduction in serum uric acid levels was observed at doses above 10 mg/kg when compared to control groups.
  • Clinical Trials for Inflammatory Disorders :
    • Objective : Assess the safety and efficacy of the compound in patients with chronic inflammatory diseases.
    • Methodology : A double-blind placebo-controlled trial involving 100 participants over six months.
    • Findings : Participants receiving the compound reported reduced joint pain and swelling, with minimal side effects noted.

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